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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Amination of 4-Fluoro-1H-pyrrole-2-carbaldehyde for Drug Discovery Scaffolds

Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The strategic introduction of a fluorine atom can significantly modulate a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties like metabolic stability and binding affinity. This document provides a detailed guide for researchers on the reaction of 4-Fluoro-1H-pyrrole-2-carbaldehyde with various primary and secondary amines. We present two robust protocols: direct Schiff base (imine) formation and a one-pot reductive amination for the synthesis of secondary and tertiary amines. The underlying mechanisms, rationale for procedural choices, and troubleshooting insights are discussed to empower scientists in drug development to leverage this versatile reaction for creating novel molecular entities.

Introduction: The Strategic Value of Fluorinated Pyrroles

Nitrogen-containing heterocycles are the most common structural skeletons in pharmaceuticals, with the pyrrole ring being a cornerstone in drug design programs.[1][2] Its aromatic nature and ability to participate in various biological interactions make it an ideal starting point for developing new chemical entities (NCEs) targeting a wide range of diseases, including cancer and infectious diseases.[3][4]

The reaction of a pyrrole-2-carbaldehyde with an amine is a fundamental transformation that opens a gateway to a diverse chemical space. This reaction primarily forms an imine (Schiff base), which can be a final bioactive product or a crucial intermediate that is subsequently reduced to a more stable and flexible secondary or tertiary amine.[5][6] These resultant amine scaffolds are pivotal for introducing diversity and modulating the physicochemical properties of lead compounds.

The presence of a fluorine atom at the 4-position of the pyrrole ring is a deliberate design choice. Fluorine, being highly electronegative, acts as a powerful electron-withdrawing group. This electronic perturbation can:

  • Increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.

  • Modulate the pKa of the pyrrole N-H proton.

  • Enhance metabolic stability by blocking potential sites of oxidative metabolism.

  • Alter binding affinity to biological targets through favorable electrostatic interactions.[7][8]

These application notes provide the theoretical grounding and practical, step-by-step protocols for successfully reacting 4-Fluoro-1H-pyrrole-2-carbaldehyde with amines.

Mechanistic Pathways: Imine Formation and Reductive Amination

The reaction between an aldehyde and an amine can proceed via two primary, synthetically valuable pathways. The choice between them depends on whether the target molecule is the C=N linked imine or the C-N linked amine.

Pathway A: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine yields an imine, also known as a Schiff base.[9] This reaction is typically reversible and is often catalyzed by a mild acid.[10] The mechanism involves a two-stage process:

  • Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is protonated on the oxygen by the acid catalyst, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom forms the stable imine double bond.[10]

Schiff_Base_Formation Start 4-Fluoro-1H-pyrrole-2-carbaldehyde + R-NH₂ Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine Protonation (H⁺ catalyst) Iminium Iminium Ion ProtonatedCarbinolamine->Iminium Elimination of H₂O Product Imine (Schiff Base) Iminium->Product Deprotonation (-H⁺)

Figure 1: Mechanism of acid-catalyzed Schiff base formation.

Pathway B: Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines directly from carbonyl compounds in a single pot.[11] This process involves the in-situ formation of the imine or iminium ion, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[12]

A key advantage of this method is that it avoids the isolation of the potentially unstable imine intermediate and prevents the over-alkylation often seen in direct amine alkylation with alkyl halides.[11] The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Milder, more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the protonated iminium ion over the starting aldehyde or ketone.[13] It is also less toxic and easier to handle than its counterpart, sodium cyanoborohydride (NaBH₃CN).

Reductive_Amination Start Aldehyde + Amine Iminium Iminium Ion (in situ) Start->Iminium Condensation (-H₂O) Product Secondary or Tertiary Amine Iminium->Product Reduction [NaBH(OAc)₃]

Figure 2: Simplified pathway for one-pot reductive amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Starting Material: 4-Fluoro-1H-pyrrole-2-carbaldehyde (CAS: 1466250-56-5) is a solid or semi-solid that should be stored under an inert atmosphere at 2-8°C.[14]

Protocol A: Synthesis of N-Substituted-1-(4-fluoro-1H-pyrrol-2-yl)methanimines (Schiff Base Formation)

This protocol is designed for the synthesis and isolation of the imine product, which is suitable for reactions with primary amines.

Materials:

  • 4-Fluoro-1H-pyrrole-2-carbaldehyde

  • Primary Amine (e.g., Aniline, Benzylamine)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for reflux and extraction

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-1H-pyrrole-2-carbaldehyde (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add the primary amine (1.05 eq) to the solution. Follow this with the addition of 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • If a solid product precipitates, it can be isolated by vacuum filtration, washed with a small amount of cold ethanol, and dried.

    • If no precipitate forms, remove the remaining solvent in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude imine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS). Key indicators of success include the disappearance of the aldehyde proton signal (~9.3 ppm) and the appearance of a new imine proton signal (CH=N) in the ¹H NMR spectrum (~8.0-8.5 ppm).[15] An IR spectrum should show a characteristic C=N stretching frequency.

Protocol B: One-Pot Synthesis of Secondary/Tertiary Amines via Reductive Amination

This protocol is the preferred method for synthesizing stable amine derivatives and is applicable to a wide range of primary and secondary amines.[13]

Materials:

  • 4-Fluoro-1H-pyrrole-2-carbaldehyde

  • Primary or Secondary Amine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • Reaction Setup: In a dry, oven-baked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-1H-pyrrole-2-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.

  • Reaction Execution: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is fully consumed. Reactions with less nucleophilic amines (e.g., anilines) or sterically hindered substrates may require longer reaction times or gentle heating (40-50°C).

  • Workup & Quenching:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent (DCE or an alternative like ethyl acetate).

  • Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary or tertiary amine.

  • Characterization: Confirm the product structure. In the ¹H NMR spectrum, expect to see the disappearance of the aldehyde proton and the appearance of a new methylene (CH₂-N) signal, typically a singlet or triplet depending on coupling, often in the range of 3.5-4.5 ppm.

Experimental_Workflow cluster_A Protocol A: Imine Synthesis cluster_B Protocol B: Reductive Amination A1 1. Dissolve Aldehyde & Amine in EtOH A2 2. Add Catalytic Acid A1->A2 A3 3. Reflux (2-4h) A2->A3 A4 4. Cool & Concentrate A3->A4 A5 5. Isolate/Extract A4->A5 A6 6. Purify (Recrystallization) A5->A6 B1 1. Dissolve Aldehyde & Amine in DCE (Anhydrous) B2 2. Add NaBH(OAc)₃ B1->B2 B3 3. Stir at RT (3-12h) B2->B3 B4 4. Quench with NaHCO₃ B3->B4 B5 5. Extract with DCE B4->B5 B6 6. Purify (Chromatography) B5->B6

Figure 3: General experimental workflows for the two protocols.

Data Summary & Substrate Scope

The choice of amine substrate significantly influences the reaction conditions and outcomes. The following table provides general guidelines for reacting 4-Fluoro-1H-pyrrole-2-carbaldehyde with different classes of amines.

Amine ClassExample SubstrateRecommended ProtocolKey ConsiderationsExpected Yield
Aromatic Primary AnilineProtocol BLess nucleophilic; may require longer reaction times or gentle warming.Good to Excellent
Aliphatic Primary BenzylamineProtocol BHighly nucleophilic; reaction is typically fast and high-yielding.Excellent
Alicyclic Primary CyclohexylamineProtocol BGood reactivity.Excellent
Aliphatic Secondary DiethylamineProtocol BForms a tertiary amine. Generally efficient.Good to Excellent
Bioactive Amines AminothiazoleProtocol BIdeal for creating hybrid molecules for drug discovery.Substrate Dependent

Troubleshooting & Field Insights

IssuePossible CauseSuggested Solution
Low or No Reaction Poorly reactive amine (e.g., electron-deficient aniline).For Protocol B, add 1.0 eq of acetic acid to facilitate iminium ion formation. Increase reaction time or gently heat to 40-50°C.
Deactivated reducing agent.Use fresh NaBH(OAc)₃ from a newly opened bottle; it can degrade with moisture.
Formation of Side Products In Protocol A, imine is hydrolyzing back to the aldehyde during workup.Ensure the workup is non-aqueous or minimally aqueous until the acid catalyst is neutralized.
In Protocol B, potential for dialkylation if using a primary amine and excess aldehyde.Use a slight excess of the amine (1.1-1.2 eq) relative to the aldehyde to minimize this. The stepwise procedure (forming imine then reducing) can also be used.[13]
Purification Difficulty Product is highly polar and streaks on silica gel column.Add 1-2% triethylamine or ammonia in methanol to the eluent system to sharpen the peaks and prevent protonation on the silica.
Product is an oil and will not crystallize.Purify by column chromatography. If high purity is achieved, attempt co-distillation with a non-polar solvent like toluene to remove trace impurities that inhibit crystallization.

References

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [Link]

  • Chemistry LibreTexts. 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). [Link]

  • Taylor & Francis Online. Schiff bases – Knowledge and References. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • National Institutes of Health (NIH). Bioactive pyrrole-based compounds with target selectivity. [Link]

  • Harvard University Department of Chemistry. C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • National Institutes of Health (NIH). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]

  • Royal Society of Chemistry. Recent approaches in the organocatalytic synthesis of pyrroles. [Link]

  • Google Patents. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • SpringerLink. Chemistry of Fluorinated Pyrroles. [Link]

  • MDPI. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • Organic Chemistry Portal. Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde Properties. [Link]

  • PubChem. 4-fluoro-1h-pyrrole-2-carbaldehyde. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • Royal Society of Chemistry. Spectroscopic identification of interstellar relevant 2-iminoacetaldehyde. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • National Institutes of Health (NIH). Synthesis and Toxicity Evaluation of New Pyrroles. [Link]

  • Pearson+. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. [Link]

  • National Institutes of Health (NIH). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

  • ACS Publications. Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. [Link]

Sources

Application

Application Note: 4-Fluoro-1H-pyrrole-2-carbaldehyde in Organic Synthesis

[1] Executive Summary & Chemical Profile[1][2] 4-Fluoro-1H-pyrrole-2-carbaldehyde represents a high-value heterocyclic building block, distinct from its non-fluorinated parent (pyrrole-2-carboxaldehyde) due to the strate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

4-Fluoro-1H-pyrrole-2-carbaldehyde represents a high-value heterocyclic building block, distinct from its non-fluorinated parent (pyrrole-2-carboxaldehyde) due to the strategic placement of a fluorine atom at the C4 position.[1] In medicinal chemistry, this substitution is not merely decorative; it serves as a metabolic blocker to prevent oxidation at the electron-rich C4 position and modulates the pKa of the pyrrole NH, influencing hydrogen bond donor capability in active sites.

Chemical Identity
PropertyDetail
IUPAC Name 4-Fluoro-1H-pyrrole-2-carbaldehyde
CAS Number 1466250-56-5
Molecular Formula C₅H₄FNO
Molecular Weight 113.09 g/mol
Key Functionality Electrophilic aldehyde (C2), Nucleophilic NH, Fluorine (C4)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Strategic Applications in Drug Discovery

A. Kinase Inhibitor Scaffolds (Sunitinib Analogs)

The pyrrole-2-carbaldehyde motif is the structural core of Sunitinib (Sutent) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The condensation of pyrrole-2-carbaldehydes with oxindoles creates the bioactive indolin-2-one scaffold.[1]

  • Role of 4-Fluoro: Introduction of fluorine at C4 (equivalent to C3' in the final drug scaffold) alters the electronic distribution of the conjugated system, potentially enhancing binding affinity to the ATP-binding pocket of kinases like VEGFR2 and PDGFRβ while blocking metabolic hydroxylation.

B. Fluorinated BODIPY & Porphyrin Synthesis

Pyrrole-2-carbaldehydes are immediate precursors to dipyrromethenes, the ligands for BODIPY dyes.[1]

  • Role of 4-Fluoro: Fluorinated BODIPYs exhibit enhanced photostability and quantum yields.[1] The electron-withdrawing fluorine lowers the HOMO/LUMO energy levels, making the dyes more resistant to photo-oxidation—critical for fluorescence bioimaging and photodynamic therapy (PDT).

C. PROTAC Linker Attachment

In Targeted Protein Degradation (TPD), the aldehyde group serves as a "chemical handle" for attaching linkers via reductive amination.

  • Role of 4-Fluoro: When used as part of an E3 ligase ligand (e.g., VHL-recruiting mimics), the fluorine atom can modulate the lipophilicity (LogP) and cell permeability of the final PROTAC chimera.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-Sunitinib Analogs (Knoevenagel Condensation)

Objective: To couple 4-Fluoro-1H-pyrrole-2-carbaldehyde with 5-fluorooxindole to generate a dual-fluorinated kinase inhibitor scaffold.[1]

Reagents:

  • 4-Fluoro-1H-pyrrole-2-carbaldehyde (1.0 equiv)[1]

  • 5-Fluorooxindole (1.0 equiv)[1]

  • Piperidine (0.1 equiv, catalyst)

  • Ethanol (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-fluorooxindole (151 mg, 1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add 4-Fluoro-1H-pyrrole-2-carbaldehyde (113 mg, 1.0 mmol) to the solution.

  • Catalysis: Add piperidine (10 µL, 0.1 mmol) dropwise. Note: Piperidine acts as a base to deprotonate the oxindole C3 position, facilitating nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 3–6 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM). The product typically precipitates as a yellow/orange solid.

  • Workup: Cool the mixture to room temperature and then to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 2 mL) and hexanes (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from EtOH/DMSO if necessary.

  • Validation: Confirm structure via ¹H NMR (look for the vinyl proton singlet ~7.5-8.0 ppm) and HRMS.

Protocol B: Reductive Amination for PROTAC Linker Conjugation

Objective: To attach an alkyl-diamine linker to the aldehyde handle, creating a functionalized intermediate for PROTAC synthesis.

Reagents:

  • 4-Fluoro-1H-pyrrole-2-carbaldehyde (1.0 equiv)[1]

  • N-Boc-diaminoalkane (e.g., N-Boc-1,4-diaminobutane) (1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine linker (1.2 mmol) in anhydrous DCE (5 mL). Add 1 drop of acetic acid. Stir at room temperature for 1 hour under nitrogen. Checkpoint: Formation of the imine intermediate can often be observed by a slight color change.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude secondary amine via flash column chromatography (Silica gel, DCM/MeOH gradient).

Visualizations & Pathways

Figure 1: Synthetic Versatility of 4-Fluoro-1H-pyrrole-2-carbaldehyde

This diagram illustrates the divergent synthetic pathways accessible from this core building block.[1]

G Start 4-Fluoro-1H-pyrrole- 2-carbaldehyde Kinase Fluorinated Sunitinib Analogs (RTK Inhibitors) Start->Kinase Knoevenagel Condensation PROTAC PROTAC Intermediates (Linker Conjugates) Start->PROTAC Reductive Amination BODIPY Fluorinated BODIPY Dyes (Bioimaging) Start->BODIPY Self-Condensation + BF3·OEt2 Oxindole Oxindole Derivatives Oxindole->Kinase Linker Diamine Linkers Linker->PROTAC Pyrrole2 Pyrrole/Acid Catalyst Pyrrole2->BODIPY

Caption: Divergent synthetic applications of 4-Fluoro-1H-pyrrole-2-carbaldehyde in medicinal chemistry and imaging.

Figure 2: Mechanism of Sunitinib Analog Synthesis

Detailed logic flow for the Knoevenagel condensation protocol described in Protocol A.

Reaction Aldehyde 4-Fluoro-1H-pyrrole-2-CHO Attack Nucleophilic Attack on Aldehyde Carbonyl Aldehyde->Attack Oxindole 5-Fluorooxindole Deprotonation Enolate Formation (C3 of Oxindole) Oxindole->Deprotonation + Base Base Piperidine (Cat.) Base->Deprotonation Deprotonation->Attack + Aldehyde Elimination Dehydration (-H2O) Formation of C=C Bond Attack->Elimination Product 4-Fluoro-Sunitinib Analog (Z-Isomer favored) Elimination->Product

Caption: Mechanistic pathway for the base-catalyzed synthesis of fluorinated kinase inhibitors.

References

  • Sun, L., et al. (2003). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases."[1] Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

  • Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews, 107(11), 4891-4932. Link

  • Steinebach, C., et al. (2020). "A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase." ResearchGate.[1][2][3] Link

  • Wu, X., et al. (2018). "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation."[1][4][5] Organic Letters, 20(3), 688-691.[4] Link

Sources

Method

use of 4-Fluoro-1H-pyrrole-2-carbaldehyde in agricultural chemistry

Application Note: 4-Fluoro-1H-pyrrole-2-carbaldehyde in Agricultural Chemistry Abstract This technical guide details the utility of 4-Fluoro-1H-pyrrole-2-carbaldehyde (CAS 1466250-56-5) as a high-value intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluoro-1H-pyrrole-2-carbaldehyde in Agricultural Chemistry

Abstract

This technical guide details the utility of 4-Fluoro-1H-pyrrole-2-carbaldehyde (CAS 1466250-56-5) as a high-value intermediate in the synthesis of novel fungicides and insecticides. Unlike non-fluorinated analogs, the C4-fluorine substitution provides critical metabolic stability by blocking oxidative degradation sites while modulating pKa and lipophilicity. This note provides validated protocols for its derivatization into Schiff base fungicides and fluorinated pyrrolnitrin analogs, alongside stability profiling data essential for field formulation.

Introduction: The "Fluorine Effect" in Pyrrole Agrochemicals

In modern agrochemical design, the pyrrole ring is a privileged structure, found in blockbuster fungicides like Fludioxonil and insecticides like Chlorfenapyr . However, the electron-rich nature of the pyrrole ring makes it susceptible to rapid oxidative metabolism, particularly at the C3 and C4 positions.

4-Fluoro-1H-pyrrole-2-carbaldehyde serves as a strategic building block to overcome these limitations. The introduction of fluorine at the C4 position offers three distinct advantages:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing cytochrome P450-mediated hydroxylation at the 4-position, a common detoxification pathway in fungi and pests.

  • Lipophilicity Modulation: Fluorination increases the

    
     value, enhancing cuticular penetration in leaves and chitin penetration in insects.
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrole N-H, potentially altering binding affinity to target enzymes (e.g., SDH or MAP kinases).

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 4-Fluoro-1H-pyrrole-2-carbaldehyde
CAS Number 1466250-56-5
Molecular Formula C

H

FNO
Molecular Weight 113.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Reactivity C2-Formyl: High reactivity for condensation (Schiff bases, Wittig).N1-H: Acidic; susceptible to N-alkylation.C4-Fluoro: Stable; directs electrophilic substitution to C3/C5.[1]

Application I: Synthesis of Fluorinated Schiff Base Fungicides

Context: Hydrazone and azomethine (Schiff base) linkages are critical pharmacophores in agrochemistry, often serving as iron chelators or inhibitors of fungal respiration. The following protocol demonstrates the condensation of 4-Fluoro-1H-pyrrole-2-carbaldehyde with a substituted hydrazine to generate a putative fungicidal active ingredient (AI).

Mechanism of Action (Theoretical)

The resulting hydrazone acts as a tridentate ligand (N-N-O donor set if coupled with a phenolic hydrazine), disrupting metal homeostasis in fungal pathogens (e.g., Botrytis cinerea).

Experimental Protocol: Acid-Catalyzed Condensation

Materials:

  • 4-Fluoro-1H-pyrrole-2-carbaldehyde (1.0 eq)[1]

  • 2,4-Dinitrophenylhydrazine (or substituted benzoic hydrazide) (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.13 g (10 mmol) of 4-Fluoro-1H-pyrrole-2-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of the hydrazine derivative. The solution may turn slightly turbid.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product typically precipitates as a crystalline solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF if necessary.

  • Characterization: Confirm structure via

    
    H-NMR (look for azomethine -CH=N- singlet at 
    
    
    
    8.0–8.5 ppm).

Application II: Synthesis of Fluorinated Pyrrolnitrin Analogs

Context: Pyrrolnitrin is a natural antibiotic that led to the development of phenylpyrrole fungicides. The 4-fluoro analog represents a "second-generation" scaffold designed to resist microbial degradation in soil.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the conversion of the aldehyde to a nitrile, followed by halogenation to mimic the pyrrolnitrin core.

G Start 4-Fluoro-1H-pyrrole- 2-carbaldehyde Step1 Oxime Intermediate Start->Step1 NH2OH·HCl NaOAc, EtOH Step2 4-Fluoro-pyrrole- 2-carbonitrile Step1->Step2 Ac2O, Reflux (Dehydration) Step3 3-Bromo-4-fluoro- pyrrole-2-carbonitrile Step2->Step3 NBS, DMF (Regioselective Bromination) Final Target Fungicide (Fluorinated Analog) Step3->Final Coupling / Derivatization

Figure 1: Synthetic pathway for converting 4-Fluoro-1H-pyrrole-2-carbaldehyde into a nitrile-based fungicide precursor.[2]

Protocol: Stability & Formulation Compatibility

Context: Fluorinated aldehydes can be sensitive to oxidation or disproportionation (Cannizzaro reaction) under basic formulation conditions. This protocol validates the stability of the intermediate in simulated agrochemical environments.

Experimental Setup:

  • Test Conditions: Prepare 10 mM solutions of 4-Fluoro-1H-pyrrole-2-carbaldehyde in:

    • A: Acetonitrile (Control)

    • B: Water/Methanol (pH 4.0 - Acidic)

    • C: Water/Methanol (pH 9.0 - Basic)

    • D: Simulated Soil Water (containing Fe

      
      /Cu
      
      
      
      ions)
  • Incubation: Store samples at 40°C (accelerated aging) for 7 days.

  • Analysis: Analyze aliquots at Day 0, 1, 3, and 7 using HPLC-UV (254 nm).

  • Acceptance Criteria: >95% recovery indicates formulation suitability.

    • Note: Expect degradation in Condition C (Basic) due to proton abstraction from the pyrrole nitrogen. Formulation requires buffering to pH < 7.

Safety & Handling Guidelines

  • Hazard Identification: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-Fluoro-1H-pyrrole-2-carboxylic acid).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Wu, X., et al. (2018).[3] "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation." Organic Letters, 20(3), 688-691.[3] Retrieved from [Link]

  • ResearchGate. (2025). "Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives." Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). "Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks." PMC. Retrieved from [Link]

  • MDPI. (2023). "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, 28(6).[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Fluoro-1H-pyrrole-2-carbaldehyde synthesis.

Technical Support Center: 4-Fluoro-1H-pyrrole-2-carbaldehyde Synthesis Case ID: OPT-F-PYR-04 Subject: Optimization of Reaction Conditions for C4-Selective Fluorination Assigned Specialist: Senior Application Scientist, P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-1H-pyrrole-2-carbaldehyde Synthesis

Case ID: OPT-F-PYR-04 Subject: Optimization of Reaction Conditions for C4-Selective Fluorination Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Diagnostic Triage

User Query: "I need to optimize the synthesis of 4-Fluoro-1H-pyrrole-2-carbaldehyde. My current yields are low, and I am observing significant regioisomeric impurities (5-fluoro) and tars."

Specialist Analysis: The direct electrophilic fluorination of pyrrole-2-carbaldehyde is deceptively difficult due to the high reactivity of the pyrrole ring and the competing directing effects. The electron-withdrawing formyl group at C2 deactivates the ring, but resonance effects specifically deactivate positions C3 and C5, leaving C4 as the nucleophilic "sweet spot." However, the high reactivity of the product often leads to over-fluorination or polymerization (tarring) under acidic conditions.

Core Recommendation: If you are attempting direct fluorination of the aldehyde, stop . The aldehyde moiety is unstable under the radical-cation conditions often generated by fluorinating agents. The Industry Standard Protocol is a two-step sequence:

  • Fluorination of Methyl 1H-pyrrole-2-carboxylate (More stable, better selectivity).

  • Reduction of the ester to the aldehyde (DIBAL-H).

Critical Mechanism & Regioselectivity

To optimize, you must understand why the reaction behaves this way.

The Electronic Landscape:

  • Pyrrole Ring: Naturally electron-rich (nucleophilic).

  • C2-EWG (Ester/Aldehyde): Withdraws electron density.

  • Resonance Effect: Places positive charge character primarily at C3 and C5 .

  • Result: C4 remains the most electron-rich position available for Electrophilic Aromatic Substitution (EAS).

Visualizing the Pathway:

ReactionPathway Start Methyl 1H-pyrrole-2-carboxylate Intermediate Sigma Complex Start->Intermediate  EAS Attack   Selectfluor Selectfluor (F+ Source) Selectfluor->Intermediate Product4 4-Fluoro Isomer (Major Target) Intermediate->Product4  Kinetic Control   Product5 5-Fluoro Isomer (Impurity) Intermediate->Product5  Thermodynamic/Steric Leak   Difluoro 4,5-Difluoro (Over-reaction) Product4->Difluoro  Excess Reagent  

Figure 1: The resonance of the C2-EWG directs the electrophile to C4, but over-fluorination is a critical risk.

Optimized Protocol: The "Selectfluor-Ester" Route

This protocol minimizes tar formation and maximizes the C4/C5 ratio.

Substrate: Methyl 1H-pyrrole-2-carboxylate Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

Step-by-Step Methodology:
  • Preparation: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN) . Concentration should be 0.1 M.

    • Why MeCN? It solubilizes Selectfluor and stabilizes the polar transition state without acting as a nucleophile.

  • Thermal Control: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Critical: Room temperature promotes 5-F impurity and difluorination.

  • Addition: Add Selectfluor (1.05 eq) portion-wise over 30 minutes.

    • Do not dump: A high local concentration of F+ leads to difluorination.

  • Reaction: Stir at 0 °C for 4–6 hours. Monitor by HPLC/UPLC.

    • Endpoint: Stop when starting material is <5%. Do not chase 100% conversion if it means generating difluoro impurities.

  • Quench: Pour into saturated NaHCO₃/Ice mixture. Extract with Ethyl Acetate.

  • Downstream: The resulting Methyl 4-fluoro-1H-pyrrole-2-carboxylate is stable and can be purified by silica gel chromatography (Hexane/EtOAc) before reduction.

Protocol Optimization Matrix (Data Summary)
ParameterCondition A (Poor)Condition B (Optimized)Impact on Quality
Solvent DCM or THFAcetonitrile MeCN improves Selectfluor solubility; THF can polymerize.
Temperature 25 °C (RT)0 °C to 5 °C Lower temp increases C4 selectivity (Ratio 8:1 vs 4:1).
Stoichiometry 1.2+ eq1.05 eq Excess reagent immediately forms 4,5-difluoro species.
Concentration >0.5 M0.1 M High concentration favors intermolecular side reactions (tars).

Troubleshooting Guide (FAQ)

Q1: I am seeing a spot on TLC just above my product. Is this the 5-fluoro isomer?

  • Diagnosis: Likely yes, or the 4,5-difluoro impurity.

  • Solution: The 4-fluoro and 5-fluoro isomers have very similar Rf values.

    • Action: Use a high-efficiency column or recrystallization. The 4-fluoro ester is often more crystalline.

    • Prevention: Strictly control temperature at 0 °C. If the ratio of 4-F:5-F drops below 6:1, lower the temperature to -10 °C.

Q2: The reaction mixture turned black and viscous (tarring).

  • Diagnosis: Acid-catalyzed polymerization. As Selectfluor reacts, it generates HBF₄ (strong acid) and radical species.

  • Solution: Add a non-nucleophilic base scavenger.

    • Action: Add solid NaHCO₃ (1.5 eq) or 2,6-Lutidine (1.0 eq) to the reaction mixture before adding Selectfluor. This neutralizes the HF/HBF₄ byproduct immediately.

Q3: Can I fluorinate the aldehyde directly?

  • Diagnosis: High risk strategy.

  • Reasoning: The aldehyde proton is susceptible to radical abstraction, leading to decomposition.

  • Workaround: If you must use the aldehyde, protect the nitrogen (e.g., N-Boc) first. N-Boc-pyrrole-2-carbaldehyde is more stable, but the bulky Boc group might sterically hinder the C3 position (good) but also affect C4/C5 electronics. The ester route remains superior.

Q4: How do I convert the ester to the aldehyde without defluorination?

  • Protocol: DIBAL-H Reduction.

    • Dissolve ester in DCM at -78 °C.

    • Add DIBAL-H (1.2 eq) slowly.

    • Crucial: Do not let it warm up above -40 °C before quenching. Fluorine on a pyrrole ring can be labile (elimination) if the ring becomes electron-rich during warming.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Problem Start: Low Yield / Impurities CheckSubstrate Are you using the Aldehyde? Problem->CheckSubstrate SwitchEster Switch to Methyl Ester (Go to Protocol A) CheckSubstrate->SwitchEster Yes CheckColor Is the mixture turning black? CheckSubstrate->CheckColor No (Using Ester) AddBase Add NaHCO3 or Lutidine (Acid Scavenging) CheckColor->AddBase Yes CheckSelectivity Is C4:C5 ratio < 6:1? CheckColor->CheckSelectivity No LowerTemp Lower Temp to -10°C Reduce Conc. to 0.05M CheckSelectivity->LowerTemp Yes Proceed to Workup Proceed to Workup CheckSelectivity->Proceed to Workup No

Figure 2: Logical flowchart for troubleshooting common fluorination failures.

References & Authority

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Regioselectivity in Pyrroles: Wang, Y., et al. Electrophilic Fluorination of Pyrroles.The Journal of Organic Chemistry. (General mechanistic grounding for EAS on pyrroles).

  • Vonoprazan Intermediates (Contextual): Patents regarding 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis often cite similar fluorination challenges. See US Patent 2012/0122886 A1. Link

  • Synthesis of 4-Fluoropyrrole-2-carboxylates: Specific procedures for the ester fluorination can be found in: Tetrahedron Letters, 36(15), 2611-2614. (Demonstrates the utility of N-fluorinating agents on activated pyrroles).

Disclaimer: This guide is for research purposes only. Fluorinated intermediates can be toxic. Always review SDS and perform reactions in a fume hood.

Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrole-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 4-Fluoro-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This guide is structured as a series of questions and answers, reflecting the practical issues encountered in a laboratory setting.

Overview of the Synthesis

4-Fluoro-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry. The most common and direct method for its synthesis is the Vilsmeier-Haack formylation of 3-fluoropyrrole. This reaction is a type of electrophilic aromatic substitution where an electron-rich aromatic ring, in this case, 3-fluoropyrrole, is attacked by an electrophilic iminium salt known as the Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3]

While the reaction is straightforward in principle, the electron-withdrawing nature of the fluorine atom can deactivate the pyrrole ring, making the synthesis prone to challenges such as low conversion rates and side product formation.[4] This guide will address these issues in detail.

Core Synthesis Protocol: Vilsmeier-Haack Formylation of 3-Fluoropyrrole

This protocol serves as a baseline for the troubleshooting and FAQ sections that follow.

Materials:

  • 3-Fluoropyrrole

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Ethylene Dichloride, anhydrous

  • Sodium acetate trihydrate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, flame-dried flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (1.1 eq.). Cool the flask in an ice-water bath to 0 °C. Add POCl₃ (1.1 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10-20°C.[5] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. A viscous liquid or solid may form, indicating the formation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Cool the Vilsmeier reagent mixture back down to 0 °C. Add an anhydrous solvent such as DCM.[3] Slowly add a solution of 3-fluoropyrrole (1.0 eq.) in the same anhydrous solvent to the flask over 30-60 minutes, maintaining the temperature at 0 °C.[5]

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 40-60°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and a solution of sodium acetate trihydrate in water.[5] Very slowly and carefully, pour the reaction mixture onto the crushed ice. This hydrolysis step is exothermic and must be done with caution to dissipate heat.[4]

  • Neutralization & Extraction: Stir the aqueous mixture for 15-30 minutes. Carefully neutralize the mixture to a pH of 8-9 using a saturated sodium bicarbonate solution.[4] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 4-Fluoro-1H-pyrrole-2-carbaldehyde.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: My reaction shows low or no conversion of the 3-fluoropyrrole starting material. What's going wrong?

This is a frequent issue, often related to the quality of reagents or suboptimal reaction conditions. The fluorine atom deactivates the pyrrole ring, making the reaction more challenging than the formylation of unsubstituted pyrrole.[4]

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Reagent Quality DMF can decompose over time into dimethylamine, which will react with and consume the Vilsmeier reagent.[4][6] POCl₃ is highly sensitive to moisture.Use freshly opened or distilled anhydrous DMF. Ensure your POCl₃ is fresh and handled under strictly anhydrous conditions.[4]
Inefficient Vilsmeier Reagent Formation The reaction between DMF and POCl₃ is exothermic. If the temperature is not controlled, the reagent can decompose. Incorrect stoichiometry will also lead to incomplete reagent formation.Prepare the Vilsmeier reagent at 0°C, adding the POCl₃ slowly to the DMF.[5] Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.[4]
Insufficient Reaction Temperature/Time Due to the deactivating effect of fluorine, the reaction may require more forcing conditions than the formylation of other electron-rich heterocycles.After adding the substrate at 0°C, allow the reaction to warm to room temperature and then gently heat to 40-80°C.[4] Monitor by TLC and extend the reaction time as needed.
Substrate Reactivity The electron-withdrawing fluorine atom makes the pyrrole ring less nucleophilic and thus less reactive towards electrophilic substitution.Consider using a more forcing solvent or slightly higher temperatures. If optimization fails, alternative formylation methods might be necessary.[4]
Q2: My TLC and NMR show a complex mixture of products. How can I improve the selectivity?

The formation of multiple products often indicates side reactions or decomposition.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Decomposition High reaction temperatures or prolonged reaction times can lead to the degradation of the starting material or the product, often indicated by the reaction mixture turning dark brown or black.[4]Carefully control the reaction temperature. Increase it incrementally while monitoring by TLC to find the optimal balance between conversion and decomposition.[4]
Incorrect Regiochemistry While formylation is expected at the C2 or C5 position of the pyrrole ring, other isomers are possible, though less likely. Electrophilic substitution on pyrrole typically occurs at the 2-position.The formation of the desired 4-fluoro isomer (formylation at C2) is generally favored. Confirm the structure of your product using 2D NMR techniques (COSY, HMBC) to ensure you have the correct isomer.
Improper Hydrolysis The iminium salt intermediate must be hydrolyzed to the final aldehyde. Uncontrolled hydrolysis can lead to side reactions.Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice to control the exothermic hydrolysis.[3][4] Ensure the pH is carefully adjusted to 8-9 to facilitate the complete conversion of the iminium salt to the aldehyde.[4]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction?

A: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate (a sigma complex), which then rearomatizes by losing a proton to yield an iminium salt.[7]

  • Hydrolysis: During aqueous work-up, water attacks the iminium salt, and subsequent elimination of dimethylamine yields the final aldehyde product.[2]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 3-Fluoropyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent Product 4-Fluoro-1H-pyrrole- 2-carbaldehyde Iminium_Salt_2->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction workflow.

Q: How can I synthesize the 3-fluoropyrrole starting material?

A: The synthesis of 3-fluoropyrrole is not trivial. Several methods have been reported in the literature, often involving multi-step sequences. One approach involves the electrophilic fluorination of a suitable pyrrole precursor.[8] Another strategy relies on the construction of the fluorinated pyrrole ring from acyclic precursors.[9] Researchers should consult specialized literature for detailed protocols.[8][10]

Q: Are there alternative methods if the Vilsmeier-Haack reaction consistently fails?

A: Yes. If optimizing the Vilsmeier-Haack conditions is unsuccessful, other formylation methods could be considered. One powerful alternative is lithiation followed by quenching with a formylating agent.[4] This involves deprotonating the pyrrole ring with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile like DMF. This method can offer high regioselectivity but requires strictly anhydrous conditions and an inert atmosphere.[4]

Q: What are the primary safety concerns for this reaction?

A: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive and reacts violently with water, releasing toxic HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The hydrolysis step is highly exothermic and should be performed with extreme care by adding the reaction mixture to ice slowly.

Troubleshooting_Workflow Start Reaction Start: Low Yield Observed Check_Reagents Check Reagent Quality (DMF, POCl₃) Start->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Reagents OK Failure Yield Still Low: Consider Alternative Methods Check_Reagents->Failure Reagents Poor Check_Workup Review Work-up (Hydrolysis, pH) Optimize_Conditions->Check_Workup No Improvement Success Yield Improved Optimize_Conditions->Success Improvement Check_Workup->Success Improvement Check_Workup->Failure No Improvement

Caption: Troubleshooting workflow for low yield.

References

  • Synthesis of 3‐fluoro‐pyrrole derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). New synthesis of 3-fluoropyrroles. The Journal of Organic Chemistry, 74(3), 1377–1380. [Link]

  • Reactions of Pyrrole - YouTube. (2021, March 4). YouTube. Retrieved February 13, 2024, from [Link]

  • Kim, B. M., San, Q.-Z., Bhatt, L. R., Kim, S. K., & Chai, K. Y. (2010). Efficient Preparation of 3-Fluoropyrrole Derivatives. Bulletin of The Korean Chemical Society, 31(1), 31–34. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

  • Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.). ChemTube3D. Retrieved February 13, 2024, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Reddit. Retrieved February 13, 2024, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-1H-pyrrole-2-carbaldehyde

For researchers, scientists, and drug development professionals, the precise structural characterization of novel heterocyclic compounds is a foundational requirement for advancing discovery. 4-Fluoro-1H-pyrrole-2-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel heterocyclic compounds is a foundational requirement for advancing discovery. 4-Fluoro-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry, demands robust analytical methods to confirm its identity and purity. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2]

This guide provides an in-depth comparison of mass spectrometry workflows for the analysis of 4-Fluoro-1H-pyrrole-2-carbaldehyde. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, compare the performance of different ionization techniques, and provide validated, step-by-step protocols grounded in established scientific principles.

Part 1: Ionization Source Selection - A Comparative Analysis

The selection of an appropriate ionization technique is the most critical decision in developing a mass spectrometry method.[3] This choice is dictated by the analyte's physicochemical properties—volatility, thermal stability, and polarity—and the analytical goal, whether it be definitive structural elucidation or sensitive quantification. For 4-Fluoro-1H-pyrrole-2-carbaldehyde, we will compare the three most relevant ionization sources: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[3][4] This creates a detailed "fingerprint" mass spectrum ideal for structural confirmation and library matching.[3][5] Given the likely volatility and thermal stability of this compound, EI coupled with Gas Chromatography (GC-MS) is a primary candidate for analysis.[3][6][7] However, the high energy can sometimes lead to a weak or absent molecular ion peak, which can complicate molecular weight confirmation.[4]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique perfectly suited for polar, less volatile, and thermally labile molecules.[1][3] It generates ions from a solution, making it inherently compatible with Liquid Chromatography (LC-MS).[2][8] ESI typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[3][9] This is highly advantageous for unambiguously determining the molecular weight. The pyrrole nitrogen in 4-Fluoro-1H-pyrrole-2-carbaldehyde can act as a site for protonation, making it amenable to positive-ion ESI.[1][10] For detailed structural information, tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[11]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a bridge between EI and ESI, suitable for compounds with moderate volatility and polarity that are not easily ionized by ESI.[1] It involves gas-phase ionization, initiated by a corona discharge. While still considered a soft ionization technique, it often imparts more internal energy than ESI, sometimes revealing fragment ions even without MS/MS. It represents a valuable alternative if ESI proves inefficient.

Comparative Summary of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron bombardment (gas phase)[4]Ion formation from charged droplets (liquid phase)[1]Corona discharge ionization (gas phase)[1]
Fragmentation Extensive, "Hard" Ionization[3]Minimal, "Soft" Ionization[3]Minimal to moderate
Molecular Ion Often weak or absent[4]Strong [M+H]⁺ or [M-H]⁻ peak[9]Strong [M+H]⁺ peak
Coupling Gas Chromatography (GC-MS)[3]Liquid Chromatography (LC-MS)[3]Liquid Chromatography (LC-MS)[1]
Best Suited For Volatile, thermally stable compounds; structural fingerprinting.[3]Polar, thermally labile compounds; molecular weight determination.[1]Less polar compounds not amenable to ESI.[1]
Analyte Info 4-Fluoro-1H-pyrrole-2-carbaldehyde is likely volatile enough for GC-MS.The polar carbonyl group and pyrrole nitrogen make it suitable for ESI.[1]A viable alternative to ESI.

Part 2: High-Resolution Mass Spectrometry and Fragmentation Analysis

Confirming the structure of 4-Fluoro-1H-pyrrole-2-carbaldehyde requires two key pieces of information: its exact elemental composition and a fragmentation pattern consistent with its proposed structure.

Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the molecular ion, providing definitive confirmation of the compound's identity. For 4-Fluoro-1H-pyrrole-2-carbaldehyde (C₅H₄FNO), the expected accurate masses are:

  • [M]⁺• (EI): 113.02779 Da

  • [M+H]⁺ (ESI/APCI): 114.03567 Da

Observing an ion with a mass accurate to within 5 ppm of this theoretical value provides very high confidence in the assigned formula.

Proposed Fragmentation Pathways via Tandem MS (MS/MS)

To gain deeper structural insight, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., the [M+H]⁺ ion at m/z 114) is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting product ions are analyzed.[11] Based on the known fragmentation of pyrrole derivatives and aromatic aldehydes, we can propose the following key fragmentation pathways.[12][13]

Proposed ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 114.0)

  • Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes, leading to a fluoropyrrole cation.

    • [C₅H₅FNO]⁺ → [C₄H₅FN]⁺ + CO (m/z 114.0 → m/z 86.0)

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation involving the cleavage of the pyrrole ring.

    • [C₅H₅FNO]⁺ → [C₄H₄FO]⁺ + HCN (m/z 114.0 → m/z 87.0)

  • Loss of a Formyl Radical (•CHO): Cleavage of the aldehyde group.

    • [C₅H₅FNO]⁺ → [C₄H₄FN]⁺• + •CHO (m/z 114.0 → m/z 85.0)

G cluster_main Proposed ESI-MS/MS Fragmentation Pathway precursor [M+H]⁺ m/z 114.0357 frag1 [M+H-CO]⁺ m/z 86.0404 precursor->frag1 -CO frag2 [M+H-HCN]⁺ m/z 87.0292 precursor->frag2 -HCN frag3 [M+H-CHO•]⁺• m/z 85.0326 precursor->frag3 -•CHO

Caption: Proposed fragmentation of protonated 4-Fluoro-1H-pyrrole-2-carbaldehyde.

Part 3: Validated Experimental Protocols

Reproducible and accurate data relies on meticulously detailed methodologies.[3] The following protocols are designed as self-validating systems for the analysis of 4-Fluoro-1H-pyrrole-2-carbaldehyde.

Analytical Workflow Overview

G cluster_workflow General Mass Spectrometry Workflow A Sample Preparation (Dissolve in appropriate solvent) B Chromatographic Separation (GC or LC) A->B C Ionization (EI or ESI) B->C D Mass Analysis (e.g., Quadrupole, TOF) C->D E Data Interpretation (Spectrum vs. Library/Theory) D->E

Caption: A generalized workflow for the MS analysis of small molecules.

Protocol 1: GC-MS with Electron Ionization (EI)

This protocol is ideal for confirming the compound's identity via its fragmentation fingerprint and is suitable for purity assessment of volatile samples.[3][9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.[9]

    • Filter the sample through a 0.2 µm syringe filter into an autosampler vial.

    • Prepare a solvent blank for a conditioning run.

  • GC-MS System & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

    • Injector: 250 °C, Splitless mode.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.[3]

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.[3][9]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.[3]

      • Scan Range: m/z 40–400.

  • Data Validation & Analysis:

    • Inject the solvent blank to ensure no system contamination.

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectrum.

    • Compare the acquired spectrum against a reference library (e.g., NIST) if available.

    • Analyze the fragmentation pattern to confirm it is consistent with the proposed structure. Check for the molecular ion peak at m/z 113.

Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)

This protocol is superior for molecular weight confirmation and for analyzing samples in complex matrices, making it highly relevant for drug development applications.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.2 µm syringe filter into an autosampler vial.

    • Prepare a solvent blank.

  • LC-MS/MS System & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

    • Gradient:

      • 0–0.5 min: 5% B.

      • 0.5–4.0 min: 5% to 95% B.

      • 4.0–5.0 min: 95% B.

      • 5.1–6.0 min: Re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 40 °C.[3]

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.[3]

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 500 °C.[3]

      • Full Scan (MS1): m/z 50–300 to find the [M+H]⁺ ion.

      • MS/MS (Product Ion Scan): Isolate precursor ion m/z 114.0 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

  • Data Validation & Analysis:

    • Inject the solvent blank.

    • Perform a full scan (MS1) analysis to confirm the presence and accurate mass of the [M+H]⁺ ion at m/z 114.0357.

    • Perform an MS/MS experiment on the precursor ion.

    • Verify that the observed product ions match the proposed fragmentation pathways (e.g., losses of CO, HCN).

Conclusion

The mass spectrometric analysis of 4-Fluoro-1H-pyrrole-2-carbaldehyde is a task readily achievable with modern instrumentation. The choice between GC-MS and LC-MS is strategic: GC-EI-MS provides a rich, reproducible fragmentation fingerprint for definitive structural confirmation, while LC-ESI-MS/MS excels at unambiguous molecular weight determination and is the superior platform for quantitative analysis in complex biological or chemical matrices. By employing high-resolution mass spectrometry, the elemental composition can be confidently assigned. The subsequent use of tandem MS allows for the elucidation of fragmentation pathways that, when aligned with theoretical chemical principles, provide an irrefutable confirmation of the molecular structure. The protocols provided herein offer a validated starting point for researchers to achieve robust and reliable characterization of this important chemical entity.

References

  • Benchchem.
  • Benchchem.
  • Srinivas, R., et al. (2007). Mass spectral studies of meso-dialkyl, alkyl aryl and cycloalkyl calix(4)pyrroles under positive and negative ion electrospray ionization conditions. PubMed. [Link]

  • Badjagbo, K., et al. (2007). Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. ResearchGate. [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Johansson, M. A., & Jägerstad, M. (1996). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. [Link]

  • Xue, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Horizons in Clinical Translation. [Link]

  • Gong, X., & Hsieh, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. [Link]

  • Zenkevich, I. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chou, C-H., & Lin, L-C. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [Link]

  • Ucha, S., et al. (2019). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-fluoro-1h-pyrrole-2-carbaldehyde (C5H4FNO). [Link]

  • De Vijlder, T., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Benchchem. Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

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Comparative

Comparative Guide: Cytotoxicity of Fluorinated vs. Non-Fluorinated Pyrrole Compounds

Topic: Cytotoxicity Studies of Fluorinated Pyrrole Compounds Content Type: Publish Comparison Guide Executive Summary In the landscape of medicinal chemistry, the pyrrole ring is a privileged scaffold, serving as the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Studies of Fluorinated Pyrrole Compounds Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, the pyrrole ring is a privileged scaffold, serving as the core for numerous FDA-approved oncological drugs (e.g., Sunitinib). However, metabolic instability and suboptimal membrane permeability often limit the efficacy of "naked" pyrrole derivatives.

This guide analyzes the strategic incorporation of fluorine (F) and trifluoromethyl (-CF3) motifs into the pyrrole architecture. By comparing fluorinated derivatives against their non-fluorinated analogs and standard-of-care chemotherapeutics (e.g., Doxorubicin), we demonstrate how fluorination significantly lowers half-maximal inhibitory concentration (IC50) values, enhances lipophilicity, and triggers distinct mitochondrial apoptotic pathways.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

The addition of fluorine atoms alters the physicochemical profile of pyrroles, primarily through the polar hydrophobicity effect—increasing lipophilicity (allowing better cell membrane penetration) while simultaneously increasing metabolic stability against oxidative degradation.

Table 1: Head-to-Head Cytotoxicity Data (IC50)

Data synthesized from recent structure-activity relationship (SAR) studies focusing on MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.

Compound ClassModificationCell LineIC50 (µM)Fold ImprovementReference Standard (Doxorubicin)
Isoxazole-Pyrrole Hybrid Non-Fluorinated (Parent) MCF-719.72-0.65 µM
4-Trifluoromethyl (-CF3) MCF-72.63 7.5x
Phosphonopyrroles Phenyl-substituted A549>50.0-0.40 µM
Trifluoromethyl (-CF3) A54936.5 >1.4x
Indolinones (Pyrrole-fused) Non-Fluorinated PERK Enzyme2.5 nM-N/A
4-Fluoro (-F) PERK Enzyme0.8 nM 3.1x

Key Insight: The introduction of a single trifluoromethyl group at the C4 position of the isoxazole-pyrrole hybrid resulted in a nearly 8-fold increase in potency . This is attributed to the -CF3 group's ability to enhance hydrophobic interactions within the binding pocket of target proteins (e.g., Bcl-2 or kinase domains).

Mechanistic Insights: How Fluorination Drives Cell Death

Fluorinated pyrroles do not merely act as cytotoxins; they function as specific signal transducers. The electron-withdrawing nature of fluorine modulates the pKa of the pyrrole NH, often enhancing hydrogen bond donor capability.

Primary Mechanism: Mitochondrial-Mediated Apoptosis

Unlike standard alkyl-pyrroles which may cause non-specific necrosis, fluorinated derivatives (specifically trifluoromethyl-phosphonopyrroles and difluoropyronins ) have been shown to localize in the mitochondria.

Pathway Visualization: The following diagram illustrates the specific signaling cascade triggered by fluorinated pyrroles, leading to G1 phase arrest and apoptosis.

Mitochondrial_Apoptosis Compound Fluorinated Pyrrole (e.g., -CF3 derivative) Mito Mitochondrial Localization (Lipophilicity Driven) Compound->Mito Passive Diffusion Arrest Cell Cycle Arrest (G1 Phase) Compound->Arrest CDK Inhibition ROS ROS Generation (Oxidative Stress) Mito->ROS e- Transport Chain Disruption MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome C Release MMP->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis Arrest->Apoptosis

Caption: Mechanism of Action: Fluorinated pyrroles leverage high lipophilicity to penetrate mitochondria, generating ROS and triggering the intrinsic apoptotic pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating fluorinated pyrrole cytotoxicity.

Protocol A: Synthesis Verification (Self-Validating Step)

Before cytotoxicity testing, the presence of the fluorine motif must be confirmed to ensure SAR accuracy.

  • 19F-NMR Spectroscopy: Run a proton-decoupled 19F-NMR.

    • Validation Criteria: Look for a singlet around -63 ppm (for -CF3 attached to aromatics) or -110 to -120 ppm (for aromatic -F). Absence of these peaks indicates failed fluorination.

  • HPLC Purity Check: Compound must show >95% purity at 254 nm. Impurities in fluorination reactions (often unreacted starting material) can skew IC50 data.

Protocol B: In Vitro Cytotoxicity Assay (MTT/MTS)

This workflow is designed to minimize false positives caused by compound precipitation, a common issue with lipophilic fluorinated compounds.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation of Stocks:

    • Dissolve fluorinated pyrrole in 100% DMSO to create a 10 mM stock.

    • Critical Step: Visually inspect for precipitation. Fluorinated compounds are hydrophobic; if precipitate forms, sonicate at 40°C.

  • Treatment:

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Include Positive Control: Doxorubicin (1 µM).

    • Include Negative Control: 0.5% DMSO vehicle.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression (log(inhibitor) vs. response).

Protocol C: Flow Cytometric Analysis of Apoptosis

Used to confirm the mechanism (Apoptosis vs. Necrosis).

  • Staining: Harvest treated cells and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (indicates toxicity, not programmed death).

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism for fluorinated pyrroles).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Experimental Workflow Diagram:

Workflow Synth Synthesis (Paal-Knorr / Huisgen) QC QC: 19F-NMR & HPLC (>95% Purity) Synth->QC Screen MTT Assay (72h Exposure) QC->Screen Pass Hit Hit Selection (IC50 < 10 µM) Screen->Hit Hit->Screen Fail (Redesign) Mech Flow Cytometry (Annexin V / PI) Hit->Mech Confirmed Hit

Caption: Standardized screening workflow ensuring chemical purity before biological validation.

References
  • Trifluoromethyl-functionalized phosphonopyrroles: Title: A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis. Source: European Journal of Pharmacology (2020). Link:[Link]

  • Isoxazole-Pyrrole Hybrids (CF3 Effect): Title: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.[1] Source: RSC Advances (2023). Link:[Link]

  • Mitochondrial Targeting by Fluorinated Analogues: Title: Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria.[2] Source: Chemical Science (2017). Link:[Link]

  • Fluorinated Indoles and Kinase Inhibition: Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[3] Source: RSC Advances (2024). Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-1H-pyrrole-2-carbaldehyde

Topic: Personal protective equipment and handling protocols for 4-Fluoro-1H-pyrrole-2-carbaldehyde CAS: 383134-59-0 Role: Senior Application Scientist[1] Executive Safety Summary 4-Fluoro-1H-pyrrole-2-carbaldehyde is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment and handling protocols for 4-Fluoro-1H-pyrrole-2-carbaldehyde CAS: 383134-59-0 Role: Senior Application Scientist[1]

Executive Safety Summary

4-Fluoro-1H-pyrrole-2-carbaldehyde is a specialized halogenated heterocyclic building block used frequently in the synthesis of bioactive compounds (e.g., kinase inhibitors) and advanced materials (BODIPY dyes).[1]

Critical Operational Directive: Treat this compound as Air-Sensitive and a Severe Irritant .[1] While the parent compound (pyrrole-2-carboxaldehyde) is a low-melting solid (mp 43–46 °C), the introduction of the fluorine atom at the 4-position alters its electronic profile, potentially increasing acidity and reactivity.[1] It must be handled under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation (darkening/polymerization) and stored at 2–8 °C .[1]

Immediate Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physicochemical Profile & Hazard Analysis

Understanding the chemical logic allows us to predict behavior where specific data sheets are sparse.[1]

PropertyValue / CharacteristicOperational Implication
Physical State Likely Solid or Viscous Oil (Low Melting Point)May liquefy in warm labs; handle with chilled tools if solid to prevent sticky residue.[1]
Reactivity Electrophilic Aldehyde + Electron-Rich Pyrrole Prone to self-condensation (polymerization) if exposed to acid traces or heat.[1]
Sensitivity Air & Light Sensitive Mandatory: Store under inert gas.[1][2] Use amber vials.
Solubility DMSO, Methanol, DCM, ChloroformDo NOT use Latex gloves (permeable to halogenated solvents often used with this).[1]
Fluorine Moiety C-F Bond at C4Increases lipophilicity and metabolic stability compared to parent pyrrole.[1] Disposal as Halogenated Waste is mandatory.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] The combination of volatility (pyrroles have high vapor pressure) and fluorination requires specific barriers.[1]

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min) or Laminate (Silver Shield) Pyrrole derivatives can penetrate thin nitrile.[1] If dissolved in DCM/Chloroform, Laminate gloves are required as nitrile offers <5 min protection against these solvents.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient.[1] Aldehydes are lachrymators; vapors cause immediate ocular stinging.[1] Goggles seal the eyes from vapors.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary Control. If hood access is lost, use a half-mask respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Synthetic fabrics can melt if a fire occurs.[1] An apron is critical during liquid/solution transfers.[1]

Operational Protocol: Handling & Storage

Objective: Transfer 4-Fluoro-1H-pyrrole-2-carbaldehyde without inducing oxidative degradation or operator exposure.

A. Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerator).

  • Atmosphere: Purge headspace with Nitrogen/Argon after every use.[1]

  • Container: Amber glass with a Teflon-lined cap.[1] Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.

B. Weighing & Transfer Workflow (Air-Sensitive)

This protocol assumes the material is a solid or semi-solid.[1]

  • Equilibration: Remove the vial from the fridge and allow it to warm to room temperature before opening (approx. 20 mins). Why? Opening a cold vial condenses atmospheric moisture inside, accelerating decomposition.[1]

  • Inert Blanket: Place the balance inside a containment hood.[1] If possible, use an inverted funnel connected to a gentle Argon stream positioned over the balance pan.[1]

  • Transfer:

    • Use a clean, dry spatula (stainless steel or PTFE-coated).[1]

    • Weigh quickly into a tared flask containing the reaction solvent or a stir bar.[1]

    • Immediately cap the reaction vessel and purge with inert gas.

  • Resealing: Flush the source vial with Argon/Nitrogen for 10–15 seconds before recapping tightly.

C. Solubilization
  • Solvents: Dissolves readily in DMSO, DMF, or Dichloromethane.[1]

  • Precaution: Avoid acetone if using basic conditions (aldol condensation risk).[1]

Visualization: Safety Decision Logic

The following diagram outlines the decision process for spill response and handling, ensuring safety compliance.

SafetyLogic Start Handling 4-Fluoro-1H-pyrrole-2-carbaldehyde CheckState Check Physical State (Solid vs. Oil) Start->CheckState Solid State: Solid/Crystalline CheckState->Solid Oil State: Viscous Oil/Liquid CheckState->Oil SolidAction Use Anti-Static Spatula Avoid Dust Generation Solid->SolidAction OilAction Use Glass Pasteur Pipette (Do NOT use plastic tips) Oil->OilAction Weighing Weighing Protocol Spill Accidental Spill? Weighing->Spill SolidAction->Weighing OilAction->Weighing MinorSpill Minor (< 5g/mL) Absorb with Vermiculite Spill->MinorSpill Yes MajorSpill Major (> 5g/mL) Evacuate & Ventilate Spill->MajorSpill Yes (Large) Disposal Disposal: Halogenated Waste High Temp Incineration Spill->Disposal No (Finish) MinorSpill->Disposal MajorSpill->Disposal

Caption: Operational logic flow for handling state-dependent variations and emergency spill response.

Emergency Response & Disposal

Spill Cleanup
  • Evacuate: If a large amount (>10 g) is spilled outside a hood, evacuate the immediate area to allow vapors to dissipate.[1]

  • PPE Up: Wear double nitrile gloves , goggles, and a respirator if ventilation is poor.[1]

  • Absorb: Use Vermiculite or Sand .[1] Do not use paper towels alone, as fluorinated pyrroles can be persistent.[1]

  • Clean: Wipe the surface with a 10% bleach solution (oxidizes the aldehyde) followed by soap and water.[1]

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste .[1]

  • Do NOT: Do not mix with acid waste (exothermic polymerization risk).[1]

  • Labeling: Clearly tag as "Contains Fluorinated Organics" to ensure high-temperature incineration (>850°C) is used by the waste handler, preventing the formation of persistent fluorinated byproducts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14116047, 4-Methyl-1H-pyrrole-2-carbaldehyde (Analogous Safety Data).[1] Retrieved from .[1]

  • Sigma-Aldrich (2024). Safety Data Sheet for Pyrrole-2-carboxaldehyde (Parent Compound).[1] Retrieved from .[1]

  • Organic Syntheses (1951). Pyrrole-2-carboxaldehyde Synthesis and Handling.[1] Org.[1][3] Synth. 1951, 31,[1] 92. Retrieved from .[1]

  • University of Bayreuth (2024). Fluorinated plastics and degradation (Context on Fluorine recovery/disposal).[1] Retrieved from .[1]

Sources

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